molecular formula C18H23N3O4 B1310882 (R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 65717-64-8

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B1310882
CAS RN: 65717-64-8
M. Wt: 345.4 g/mol
InChI Key: OUHPNBGKEMHUCQ-OAHLLOKOSA-N
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Description

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as R-Bip, is an important molecule in the field of chemical synthesis. It has been used in a wide range of scientific research applications, including drug design, catalysis, and biochemical and physiological studies.

Scientific Research Applications

Enantioselective Synthesis

Research highlights the importance of enantioselective synthesis in creating specific enantiomers of compounds related to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for applications in neuroscientific studies and the potential exploration of neuroexcitant properties (Pajouhesh et al., 2000).

Ligand Design and Radiochemistry

Another study discusses the creation of mixed ligand fac-tricarbonyl complexes, employing structures similar to "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" for the development of radiolabeled compounds used in medical imaging, emphasizing the versatility of these compounds in designing diagnostic tools (Mundwiler et al., 2004).

Synthesis of Novel Compounds with Antimicrobial Activity

Further research has focused on synthesizing novel compounds derived from "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid" and evaluating their antimicrobial activities. This showcases the potential of such derivatives in contributing to the development of new antimicrobial agents (Pund et al., 2020).

Development of Chemosensors

Another application involves the use of imidazole-based derivatives for the development of chemosensors capable of detecting specific ions, such as cyanide and mercury. This application underscores the compound's role in environmental monitoring and safety assessments (Emandi et al., 2018).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which share structural motifs with "(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid," demonstrates their effectiveness as green corrosion inhibitors. This highlights an industrial application where these compounds can provide protection against corrosion in metals (Srivastava et al., 2017).

properties

IUPAC Name

(2R)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHPNBGKEMHUCQ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426674
Record name 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Benzyl-1H-imidazol-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

65717-64-8
Record name 1-Benzyl-N-(tert-butoxycarbonyl)-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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